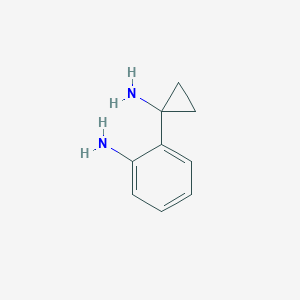

2-(1-Aminocyclopropyl)aniline

CAS No.: 1314761-25-5

Cat. No.: VC4249897

Molecular Formula: C9H12N2

Molecular Weight: 148.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314761-25-5 |

|---|---|

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.209 |

| IUPAC Name | 2-(1-aminocyclopropyl)aniline |

| Standard InChI | InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2 |

| Standard InChI Key | JYPHCLNBVNXPFR-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=CC=CC=C2N)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 2-(1-aminocyclopropyl)aniline is C₉H₁₀N₂, consisting of:

-

A benzene ring with an amino group (-NH₂) at position 1.

-

A cyclopropane ring substituted with an additional amino group at position 2 of the benzene ring.

The cyclopropane ring introduces significant steric strain (~27 kcal/mol) , which influences reactivity and conformational stability. The proximity of the two amino groups enables intramolecular hydrogen bonding, potentially stabilizing specific tautomeric forms .

Spectroscopic Data

While direct spectroscopic data for 2-(1-aminocyclopropyl)aniline are scarce, analogs like N-(4-(2-aminocyclopropyl)phenyl)amide derivatives (e.g., compound 1a in ) provide insights:

-

¹H NMR: Cyclopropane protons resonate at δ 1.2–1.8 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .

-

¹³C NMR: Cyclopropane carbons are observed at δ 15–25 ppm, with quaternary carbons near δ 40 ppm .

Synthesis and Derivatives

Route 1: Reductive Amination

A common strategy involves reductive amination of cyclopropane-containing ketones with aniline derivatives :

-

Cyclopropanation: Styrene derivatives undergo cyclopropanation via Simmons-Smith conditions (Zn-Cu/CH₂I₂) .

-

Oxidation: The cyclopropane is oxidized to a ketone.

-

Reductive Amination: The ketone reacts with aniline under catalytic hydrogenation (e.g., Pd/C, H₂) to yield the target compound .

Route 2: Photoredox Catalysis

Recent advances utilize photoredox catalysis to construct strained rings. For example, aminocyclopropanes can be synthesized via ligand-to-metal charge transfer (LMCT) mechanisms .

Representative Derivatives

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C due to cyclopropane ring strain .

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) but poor in water (logP ≈ 2.1) .

-

pKa: The aniline NH₂ group has a pKa of ~4.6, while the cyclopropane NH₂ is less basic (pKa ~8.2) .

Comparative Analysis with Aniline

| Property | Aniline | 2-(1-Aminocyclopropyl)aniline |

|---|---|---|

| Molecular Weight | 93.13 g/mol | 146.19 g/mol |

| logP | 1.04 | 2.1 |

| Metabolic Stability | Low (prone to oxidation) | High (cyclopropane reduces metabolism) |

Applications in Drug Discovery

Bioisosteric Replacement

The cyclopropane moiety serves as a bioisostere for aromatic rings, enhancing metabolic stability and reducing toxicity . For example:

-

Bicyclo[1.1.1]pentylamines mimic para-substituted anilines while avoiding reactive metabolite formation .

-

In compound 1e, the cyclopropane improves blood-brain barrier (BBB) penetration for neuroimaging .

Kinase Inhibition

2-Substituted aniline derivatives (e.g., 18a–18o) exhibit nanomolar potency against Mer and c-Met kinases, critical targets in oncology . The cyclopropane's rigidity optimizes binding to hydrophobic kinase pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume